molecular formula C19H21ClN6O B2867752 4-chloro-6-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine CAS No. 1026093-00-4

4-chloro-6-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine

Cat. No. B2867752
CAS RN: 1026093-00-4
M. Wt: 384.87
InChI Key: BSXBIRZDBXZHTE-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The compound has a molecular weight of 384.87. Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

G Protein-Biased Dopaminergics

Research has identified a class of compounds, including those structurally related to 4-chloro-6-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine, as high-affinity dopamine receptor partial agonists. These compounds exhibit preference for activating G proteins over β-arrestin recruitment at dopamine D2 receptors. This selectivity indicates potential applications in developing novel therapeutics for psychiatric disorders such as schizophrenia, demonstrating antipsychotic activity in vivo. The incorporation of specific heterocyclic appendages, such as pyrazolo[1,5-a]pyridine, has been instrumental in enhancing binding affinity and fine-tuning the functional properties of these dopaminergic ligands (Möller et al., 2017).

Antitumor Agents

A series of compounds containing methoxylated aryl groups and fused pyridine ring systems, structurally related to this compound, have demonstrated broad-spectrum antitumor activity. These compounds, particularly those belonging to the pyrazolo[4,3-c]pyridine series, showed significant effectiveness against various tumor cell lines, including breast cancer and non-small cell lung cancer. This indicates their potential as novel antitumor agents (Rostom et al., 2009).

Anti-Inflammatory and Analgesic Agents

Novel heterocyclic compounds derived from this compound and similar structures have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds have shown promising cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibition, with significant analgesic and anti-inflammatory activities, comparable to standard drugs. This suggests their utility in developing new treatments for inflammatory diseases and pain management (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Derivatives of this compound have been explored for their antimicrobial potential. These compounds have exhibited favorable antibacterial and antifungal activities, comparable to reference antimicrobial agents. This highlights their potential application in addressing microbial resistance and developing new antimicrobial agents (Okasha et al., 2022).

properties

IUPAC Name

4-chloro-6-[4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O/c1-27-14-4-2-12(3-5-14)15-10-16(25-24-15)13-6-8-26(9-7-13)18-11-17(20)22-19(21)23-18/h2-5,10-11,13H,6-9H2,1H3,(H,24,25)(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXBIRZDBXZHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C3CCN(CC3)C4=CC(=NC(=N4)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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